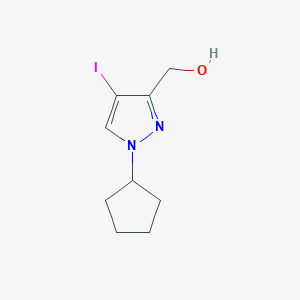

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively. In

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis of Pyrazole Derivatives

Research demonstrates innovative methods for synthesizing various pyrazole derivatives. For example, Hote and Lokhande (2014) explored the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives through a sequence of Knoevenagel/Michael/aldol reactions (Hote & Lokhande, 2014).

Eco-friendly Synthesis Approaches

Ribeiro, Martins, and Pombeiro (2017) achieved the eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst, involving pyrazol-1-yl as a component (Ribeiro, Martins, & Pombeiro, 2017).

Novel Cyclization Processes

The study by Reddy et al. (2012) highlighted a novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing the versatility of pyrazol-related compounds (Reddy et al., 2012).

Regioselective Synthesis

Alizadeh, Moafi, and Zhu (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, indicating the precise and controlled synthesis capabilities of pyrazole-based compounds (Alizadeh, Moafi, & Zhu, 2015).

Computational Study for Synthesis Reactions

Mabrouk et al. (2020) conducted a computational study to develop an economical synthesis strategy for pyrazolyl α-amino esters derivatives, highlighting the integration of computational methods in synthesizing pyrazole derivatives (Mabrouk et al., 2020).

Chemical Characterization and Applications

X-ray Crystallography and Molecular Interactions

Li et al. (2012) synthesized a pyrazole compound and analyzed its structure using X-ray crystallography, providing insights into the molecular geometry and interactions of these compounds (Li et al., 2012).

Antimicrobial Activity

Kumar et al. (2012) synthesized pyrazolyl(pyridin-4-yl)methanones and tested their antimicrobial activity, indicating potential biomedical applications (Kumar et al., 2012).

Supramolecular Complex Formation

Lam et al. (1997) explored the formation of a triple-strand helical supramolecular complex involving pyrazole, demonstrating the compound's potential in complex molecular assemblies (Lam et al., 1997).

Oxidative Cyclization

Kumar and Perumal (2007) carried out an oxidative cyclization of chalcones using FeCl3·6H2O–methanol, showcasing another synthetic route involving pyrazoles (Kumar & Perumal, 2007).

Electrocatalytic Transformations

Elinson et al. (2015) reported the electrocatalytic transformation of aldehydes and pyrazolin-5-one into bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes, an example of pyrazole derivatives in electrocatalysis (Elinson et al., 2015).

Molecular Docking and Biological Activities

Lynda (2021) synthesized pyrazole derivatives and evaluated their antibacterial and antioxidant activities, further supported by molecular docking analysis (Lynda, 2021).

Complexes with Platinum Group Metals

Sairem et al. (2012) synthesized complexes of pyrazole derivatives with platinum group metals, providing a glimpse into the coordination chemistry of these compounds (Sairem et al., 2012).

Biomimetic Chelating Ligands

Gaynor, McIntyre, and Creutz (2023) prepared a compound through a multi-step process, highlighting its potential as a precursor for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

Direcciones Futuras

Propiedades

IUPAC Name |

(1-cyclopentyl-4-iodopyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWAKHYGXRDVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)CO)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)

![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)

![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)